molecular formula C15H15ClN2O4 B2394633 Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate CAS No. 2411329-76-3

Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate

Cat. No.: B2394633
CAS No.: 2411329-76-3
M. Wt: 322.75
InChI Key: JPYUQPRKZGQEIA-VOTSOKGWSA-N
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Description

Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate is a synthetic organic compound that belongs to the class of enones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidinone intermediate.

    Formation of the Enone Moiety: The final step involves the formation of the enone moiety through a condensation reaction between the pyrrolidinone intermediate and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-4-[[1-(4-bromophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    Methyl (E)-4-[[1-(4-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-22-14(20)7-6-13(19)17-12-8-9-18(15(12)21)11-4-2-10(16)3-5-11/h2-7,12H,8-9H2,1H3,(H,17,19)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYUQPRKZGQEIA-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NC1CCN(C1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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